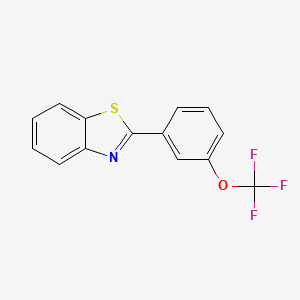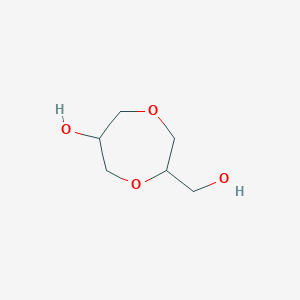
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of tetrazole derivatives It is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing a thiourea group with an azide source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetamide
- 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetic acid
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
Uniqueness
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both a tetrazole ring and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications. The presence of the sulfur atom in the tetrazole ring also allows for unique redox behavior, which can be exploited in various chemical and biological processes.
Eigenschaften
CAS-Nummer |
109775-21-5 |
|---|---|
Molekularformel |
C8H6N4O2S |
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-1-2-4-6(5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChI-Schlüssel |
LNVHPJFICSQESZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


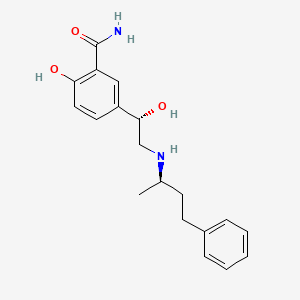
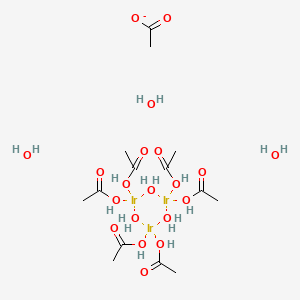
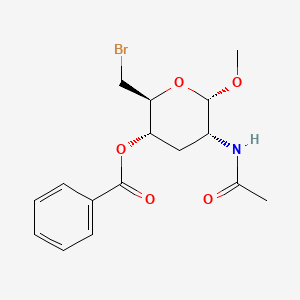
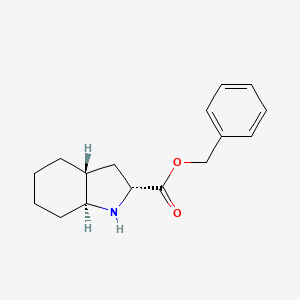
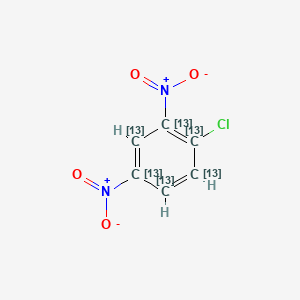
![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)
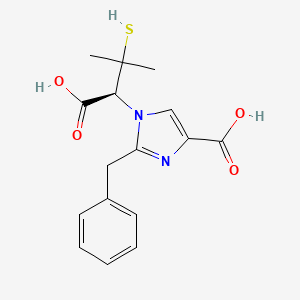

![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)
![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
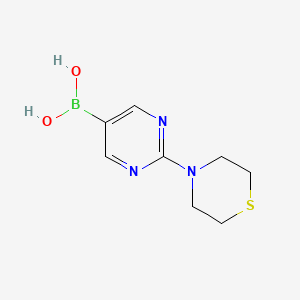
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
